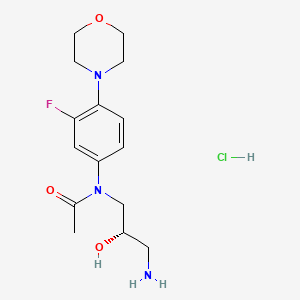

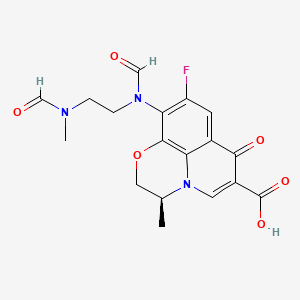

![molecular formula C30H34N6O12S2 B601458 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 491878-07-0](/img/structure/B601458.png)

4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C30H34N6O12S2 and its molecular weight is 734.77. The purity is usually > 95%.

BenchChem offers high-quality 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibiotic Treatment

Doripenem (DM), the parent compound of Doripenem Impurity 1, is an antibiotic medication used for treating severe stomach infections, pneumonia, and urinary tract infections, particularly those stemming from kidney issues caused by sepsis . It falls under the carbapenem class and exhibits a wide spectrum of bacterial sensitivity, targeting both gram-positive and gram-negative bacteria .

Inhibition of Cell Wall Synthesis

DM inhibits the synthesis of cell walls in microorganisms by interacting with penicillin-binding proteins . It is vulnerable to carbapenemase activity but resistant to beta-lactamases, including those with broad activity .

Efficacy Against Pseudomonas Aeruginosa

DM demonstrates enhanced efficacy against Pseudomonas aeruginosa , a common bacterium that can cause disease in animals and humans.

Detection of Organic Impurities

A robust high-performance liquid chromatography (HPLC) technique using the quality-by-design approach has been developed for DM. This method, integrating design-of-experiments, detected organic impurities in both drug substances and formulated products .

Quality Control Testing

This HPLC method was effectively used for stability assessment in quality control testing, assessing doripenemic acid, doripenem assay, and organic impurities .

作用機序

Target of Action

Doripenem Impurity 1, also known as “4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” or “(4-nitrophenyl)methyl ester”, primarily targets bacterial enzymes called penicillin-binding proteins (PBPs) . PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall .

Mode of Action

Like other beta-lactam antibiotics, the bactericidal mechanism of action of Doripenem Impurity 1 is mostly due to cell death after inhibition of PBPs . By inhibiting these enzymes, the compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis process leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Doripenem Impurity 1 is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound prevents the normal synthesis and functioning of the bacterial cell wall, leading to cell death . The compound also has significant in vitro activity against a variety of bacteria, including streptococci, methicillin-susceptible staphylococci, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter species, and Bacteroides fragilis .

Pharmacokinetics

The pharmacokinetics of Doripenem Impurity 1 have been studied in healthy subjects. In the dose range of 0.25 to 1.0 g, doripenem showed linear pharmacokinetics . The compound is well tolerated, and the cumulative urinary recovery rate of doripenem was 68.1–72.0% within 24 hours . Doripenem at 1.0 g with a prolonged infusion time of 4 h was predicted to be effective against pathogens with minimum inhibitory concentrations (MICs) as high as 8 mg/L .

Result of Action

The primary result of Doripenem Impurity 1’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of serious infections of the urinary tract, kidney, and abdomen that are caused by susceptible bacteria .

Action Environment

The action of Doripenem Impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

特性

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGMWAKGHQALBE-KVGGNSOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N6O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

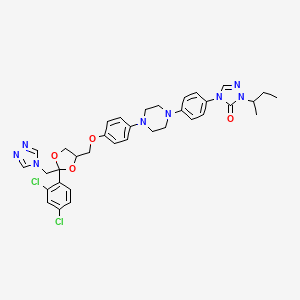

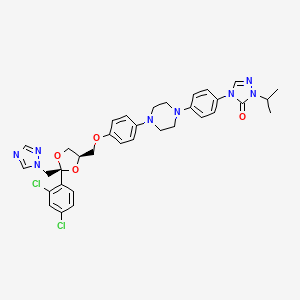

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)